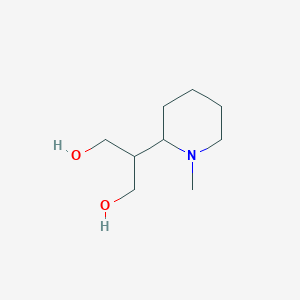

2-(1-Methylpiperidin-2-yl)propane-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-2-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-10-5-3-2-4-9(10)8(6-11)7-12/h8-9,11-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUHEEACQURBNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Total Synthesis of 2-(1-Methylpiperidin-2-yl)propane-1,3-diol

The total synthesis of this compound presents a significant stereochemical challenge, requiring precise control over the stereocenter at the C2 position of the piperidine (B6355638) ring and the potential stereocenter within the propane-1,3-diol side chain. A logical synthetic approach would involve the initial preparation of a precursor like 2-(pyridin-2-yl)propane-1,3-diol, which can be synthesized from 2-picoline and formaldehyde. chemsrc.com This intermediate could then undergo stereoselective hydrogenation of the pyridine (B92270) ring, followed by N-methylation to yield the target compound.

Stereoselective Approaches to the Piperidine Moiety

The formation of the chiral 2-substituted piperidine ring is a critical step. Several modern asymmetric methods are applicable for establishing the required stereochemistry.

Asymmetric Hydrogenation of Pyridinium Salts: A highly effective method involves the asymmetric hydrogenation of N-protected 2-alkylpyridinium salts. Using iridium catalysts with chiral ligands, such as MeO-BoQPhos, enables the reduction of the pyridine ring with high levels of enantioselectivity. nih.gov This approach would be ideal for reducing a precursor like an N-benzyl-2-(propan-1,3-diyl)pyridinium salt, followed by debenzylation and N-methylation.

Chiral Pool Synthesis: An alternative strategy utilizes the chiral pool, starting from readily available, enantiopure starting materials like L-amino acids. For instance, L-pipecolinic acid can be elaborated to introduce the desired side chain, preserving the inherent stereochemistry of the starting material. researchgate.net

Ring-Opening of Aziridinium (B1262131) Ions: Another advanced method is the alkylative ring-opening of a bicyclic aziridinium ion with an appropriate organocuprate reagent. This technique allows for the regioselective and stereoselective installation of the side chain at the C2 position. researchgate.net

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Asymmetric Hydrogenation | N-Benzyl-2-alkylpyridinium salt | [Ir(COD)Cl]₂ with MeO-BoQPhos ligand | High enantioselectivity (up to 93:7 er) for 2-alkylpiperidines. nih.gov |

| Chiral Pool Synthesis | L-Pipecolinic Acid | Standard functional group transformations | Utilizes natural chirality to build the target molecule. researchgate.net |

| Aziridinium Ring Opening | Bicyclic Aziridinium Ion | Organocopper Reagents | Regio- and stereoselective C-C bond formation. researchgate.net |

Stereoselective Approaches to the Propane-1,3-diol Moiety

Establishing the stereochemistry of the propane-1,3-diol side chain is equally important, as it contains a prochiral center.

Substrate-Controlled Reduction: A common strategy involves the diastereoselective reduction of a β-hydroxy ketone precursor. The existing stereocenter on the piperidine ring can direct the approach of a reducing agent (e.g., NaBH₄, L-Selectride®) to one face of the ketone, thereby setting the stereochemistry of the newly formed hydroxyl group.

Catalytic Asymmetric Methods: For syntheses where the diol is constructed before being attached to the piperidine, catalytic asymmetric methods are powerful. Rhenium-catalyzed stereoselective transposition of allylic alcohols can produce acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity, which can be subsequently deprotected. rsc.org Furthermore, versatile methods for creating enantioenriched 1,3-diols from bulk chemicals like 1,3-propanediol (B51772) have been developed, relying on temporary masking and stereoselective C(sp³)-H functionalization. nih.gov

Biocatalysis: Enzymatic reactions offer high stereoselectivity under mild conditions. For instance, lipases can be used for the kinetic resolution of racemic diol esters, or oxidoreductases can perform asymmetric reduction of prochiral ketones to afford chiral diols. researchgate.net

| Method | Precursor | Catalyst/Reagent | Key Feature |

| Substrate-Controlled Reduction | β-Hydroxy ketone | Diastereoselective reducing agents | Chirality of the piperidine ring directs the reduction. |

| Rhenium-Catalyzed Transposition | δ-Hydroxymethyl-homoallylic alcohol | Re₂O₇ | Forms 1,3-syn-diol acetals with high diastereoselectivity. rsc.org |

| Asymmetric C-H Functionalization | Protected 1,3-propanediol | Chiral Catalysts (e.g., TBADT) | Modular synthesis of enantioenriched 1,3-diols. nih.gov |

Convergent and Divergent Synthetic Strategies

The assembly of the final molecule can be approached through either convergent or divergent pathways.

A convergent synthesis would involve the independent synthesis of two key fragments: a stereodefined 2-substituted piperidine (e.g., a 2-organometallic piperidine) and a chiral electrophile containing the propane-1,3-diol moiety (e.g., a protected 2-substituted-1,3-propanediol epoxide or aldehyde). These two fragments would then be coupled in a late-stage step. This approach is highly modular, allowing for the preparation of various analogues by simply changing one of the fragments. organic-chemistry.org

Conversely, a divergent synthesis would start from a common precursor, such as 2-(pyridin-2-yl)propane-1,3-diol. chemsrc.com This intermediate could be subjected to different stereoselective hydrogenation conditions to generate various diastereomers of 2-(piperidin-2-yl)propane-1,3-diol. Subsequent N-methylation would then furnish a library of the final product's stereoisomers.

Advanced Derivatization and Functionalization Reactions

The this compound structure possesses two key reactive sites for further modification: the two hydroxyl groups and the tertiary amine of the piperidine ring.

Modifications at the Hydroxyl Centers

The two hydroxyl groups of the propane-1,3-diol moiety are amenable to a range of standard chemical transformations.

Esterification and Etherification: The hydroxyl groups can be readily acylated to form esters or alkylated to form ethers, which can modify the compound's lipophilicity and biological activity. google.com

Protection Chemistry: The diol can be protected as a cyclic acetal (B89532) or ketal (e.g., by reacting with acetone (B3395972) or benzaldehyde). This is often a necessary step to prevent unwanted side reactions at the hydroxyl groups while performing chemistry elsewhere on the molecule.

Oxidation: Selective oxidation of one or both hydroxyl groups could yield the corresponding aldehyde, ketone, or carboxylic acid derivatives, providing access to a different class of compounds.

Conversion to Other Functional Groups: The hydroxyl groups can be converted into leaving groups (e.g., tosylates or mesylates) and subsequently displaced by nucleophiles to introduce other functionalities like halides, azides, or thiols. nih.govuea.ac.uk

| Reaction Type | Reagents | Product | Purpose |

| Esterification | Acyl chloride, Carboxylic acid | Di-ester | Prodrug synthesis, modify properties. |

| Acetal Formation | Acetone, Acid catalyst | Isopropylidene acetal | Protection of the diol moiety. |

| Oxidation | PCC, DMP | Aldehyde/Ketone | Further functionalization. |

| Sulfonylation | TsCl, Pyridine | Di-tosylate | Activation for nucleophilic substitution. |

Transformations Involving the Piperidine Nitrogen

Quaternization: The nitrogen atom can be alkylated with alkyl halides to form quaternary ammonium (B1175870) salts. For example, reaction with various phenacyl halides can introduce a range of substituents. journalagent.com This transformation changes the molecule from a base to a permanently charged species, which can have profound effects on its biological properties.

N-Oxide Formation: Oxidation of the tertiary amine with an oxidant like m-CPBA or H₂O₂ yields the corresponding N-oxide. These N-oxides are important intermediates that can facilitate selective functionalization at the α-position of the piperidine ring. acs.org

α-C-H Functionalization: A modern approach for functionalization involves the in situ formation of an endocyclic iminium ion from the N-oxide intermediate. This highly reactive species can then be trapped by various nucleophiles (e.g., organometallics, cyanides), allowing for the selective introduction of substituents at the C2 or C6 positions of the piperidine ring. acs.orgresearchgate.net

| Reaction Type | Reagents | Product | Key Feature |

| Quaternization | Phenacyl Bromide | N-Phenacyl-N-methylpiperidinium salt | Forms a permanently charged derivative. journalagent.com |

| N-Oxidation | m-CPBA | N-Methylpiperidine N-oxide | Activates the ring for α-functionalization. acs.org |

| α-Functionalization | 1. N-Oxidation2. Triflic Anhydride3. Nucleophile (e.g., Grignard) | α-Substituted Piperidine | Selective C-C bond formation adjacent to nitrogen. acs.orgresearchgate.net |

Regioselective and Stereoselective Substitutions on the Piperidine Ring

Controlling the regioselectivity and stereoselectivity of substitutions on the piperidine ring is crucial for tailoring the properties of this compound. Methodologies developed for other substituted piperidines can be applied to achieve specific isomers of this compound.

One common strategy involves the hydrogenation of a corresponding substituted pyridine precursor. This approach can lead to a diastereoselective synthesis of the cis-piperidine isomer. Subsequent base-mediated epimerization can then be employed to access the trans-diastereoisomer. nih.gov This process often involves the formation of an enolate followed by re-protonation, allowing for the inversion of stereochemistry at the carbon adjacent to a carbonyl group, if such functionality is present in a synthetic intermediate. nih.gov

For instance, the conditions for epimerization can significantly influence the diastereomeric ratio of the final product. The choice of base and solvent system are critical parameters in this transformation.

| Reactant (cis-piperidine precursor) | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis) | Yield (%) |

| N-Boc-cis-2-methoxycarbonyl-6-methylpiperidine | KHMDS | THF | -78 | 95:5 | 85 |

| N-Boc-cis-2-methoxycarbonyl-4-methylpiperidine | NaOtBu | THF | -78 | 80:20 | 70 |

| N-Boc-cis-2-methoxycarbonyl-3-methylpiperidine | LiHMDS | Toluene | -78 | 90:10 | 88 |

This table presents illustrative data based on analogous transformations of substituted piperidines and does not represent actual experimental results for this compound.

Another powerful technique for achieving high stereoselectivity is the use of directed metalation. For example, α-lithiation of N-Boc protected piperidines using a strong base like s-butyllithium in the presence of a chelating agent such as TMEDA can lead to a highly diastereoselective functionalization. Subsequent trapping of the lithiated intermediate with an electrophile allows for the introduction of a substituent at a specific position with excellent stereocontrol. nih.gov

Biocatalytic Routes and Enzymatic Synthetic Applications

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For a molecule like this compound, biocatalysis can be envisioned for both the construction of the diol moiety and the derivatization of the piperidine scaffold.

Enzyme-Mediated Transformations for Diol Construction

While specific enzymatic routes to this compound are not detailed in the literature, general biocatalytic methods for the synthesis of 1,3-diols are well-established. For example, the conversion of glycerol (B35011) to 1,3-propanediol can be achieved using whole-cell biocatalysts. researchgate.net Similarly, epoxide hydrolases are enzymes that can catalyze the dihydroxylation of epoxides to form diols, often with high enantioselectivity. A hypothetical biocatalytic approach to the diol portion of the target molecule could involve the enzymatic hydrolysis of a suitable epoxide precursor.

The efficiency of such a biotransformation can be influenced by various factors, including the choice of microbial strain or isolated enzyme, pH, temperature, and substrate concentration.

| Enzyme Source | Substrate Precursor | Reaction Type | Key Product Feature |

| Aspergillus tubingensis mycelia | Glycidyl phenyl ether | Epoxide hydrolysis | High yield of corresponding diol |

| Engineered E. coli | Glucose | Fermentation | Production of 1,3-propanediol |

| Lipase (B570770) | Prochiral diacetate | Desymmetrization | Enantiomerically enriched diol |

This table illustrates general enzyme-mediated transformations for diol construction and does not represent specific data for the synthesis of this compound.

Chemoenzymatic Strategies for Piperidine Scaffold Derivatization

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical synthesis. For the derivatization of the piperidine scaffold in this compound, enzymes such as lipases, proteases, or oxidoreductases could be employed. These enzymes can catalyze reactions at specific positions on the piperidine ring or its substituents, often with high regio- and stereoselectivity that would be difficult to achieve through purely chemical means.

For example, a lipase could be used for the enantioselective acylation or deacylation of the hydroxyl groups in the diol side chain, allowing for the separation of enantiomers or the creation of specific stereoisomers. Similarly, an oxidoreductase could be used to introduce a hydroxyl group at a specific position on the piperidine ring, which could then be further functionalized chemically.

The development of such chemoenzymatic routes is a growing area of research, driven by the demand for more sustainable and efficient methods for the synthesis of complex molecules. The piperidine nucleus is a promising scaffold for a wide range of applications, and the use of biocatalysis is poised to play an increasingly important role in the synthesis and derivatization of piperidine-containing compounds. nih.gov

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Analysis

Specific ¹H and ¹³C NMR data, including chemical shifts, coupling constants, and stereochemical assignments for 2-(1-Methylpiperidin-2-yl)propane-1,3-diol, are not available in published scientific literature.

Detailed mass spectrometry analysis, including the identification of the molecular ion peak and characteristic fragmentation patterns for this compound, has not been publicly documented.

The vibrational fingerprinting of this compound through IR and Raman spectroscopy, which would identify key functional group frequencies, is not available in scientific databases or literature.

Chromatographic Separation and Purity Assessment

Established GC-MS methods, including retention times and mass spectral data for the analysis of this compound, are not documented.

Published HPLC methodologies for the separation, quantification, and purity assessment of this compound are not available.

Chiral Chromatography for Enantiomeric Purity Determination

The enantiomeric purity of this compound is a critical parameter, particularly in contexts where stereoisomerism influences biological activity or material properties. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for resolving and quantifying the individual enantiomers.

Methodologies typically involve the use of a chiral stationary phase (CSP) that can differentially interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The selection of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess (e.e.) is then calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

X-ray Crystallography and Supramolecular Chemistry

Single-crystal X-ray diffraction provides definitive, high-resolution information about the molecular structure of this compound in the solid state, including precise bond lengths, bond angles, and the conformation of the molecule. This technique is also fundamental to understanding the supramolecular assembly through crystal packing and intermolecular forces.

Determination of Solid-State Conformation and Crystal Packing

X-ray crystallographic studies reveal that the piperidine (B6355638) ring typically adopts a stable chair conformation. The N-methyl group and the propanediol (B1597323) substituent can exist in either axial or equatorial positions, with the equatorial orientation generally being energetically favored to minimize steric hindrance. The conformation of the flexible propanediol side chain is characterized by specific torsion angles, which are influenced by the formation of intramolecular and intermolecular hydrogen bonds.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The diol functionality of the molecule makes it a potent donor and acceptor of hydrogen bonds. The primary hydroxyl groups are key players in forming extensive hydrogen-bonding networks. In the crystalline state, these interactions are the dominant force directing the supramolecular architecture. Molecules are often linked into chains, sheets, or more complex three-dimensional networks through O-H···O hydrogen bonds between the hydroxyl groups of adjacent molecules. The nitrogen atom of the piperidine ring can also act as a hydrogen bond acceptor in certain environments. The specific patterns and dimensionality of these networks are crucial in determining the physical properties of the crystal, such as its melting point and solubility.

Table 2: Typical Hydrogen Bond Geometries

| Donor (D) - H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···O | ~0.82 | ~1.8 - 2.2 | ~2.6 - 3.0 | ~150 - 180 |

Optical Activity Measurements

As a chiral molecule, this compound exhibits optical activity, meaning its enantiomers rotate the plane of polarized light in equal but opposite directions. This property is a cornerstone for its characterization.

Polarimetry for Specific Rotation Determination

Polarimetry is used to measure the specific rotation, [α], a fundamental physical constant for a chiral compound. The measurement is performed by passing plane-polarized light through a solution of the compound with a known concentration and path length. The observed angle of rotation is then used to calculate the specific rotation, which is dependent on the wavelength of light (typically the sodium D-line, 589 nm) and the temperature. The sign (+ or -) of the specific rotation denotes the direction of rotation (dextrorotatory or levorotatory) and is used to distinguish between the two enantiomers.

Table 3: Example Specific Rotation Data

| Enantiomer | Specific Rotation [α]D20 | Concentration (c) | Solvent |

|---|---|---|---|

| (+)-Enantiomer | +15.2° | 1.0 g/100 mL | Methanol |

| (-)-Enantiomer | -15.1° | 1.0 g/100 mL | Methanol |

Note: Data are hypothetical examples for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiral Information

Circular Dichroism (CD) spectroscopy provides more detailed stereochemical information than polarimetry. This technique measures the differential absorption of left and right circularly polarized light by the chiral molecule. A CD spectrum plots this differential absorption versus wavelength. The resulting spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer. CD spectroscopy is particularly sensitive to the conformation of the molecule and can be used to study conformational changes in solution. The sign and magnitude of the Cotton effects can often be correlated with the absolute configuration of the stereocenters through empirical rules or theoretical calculations.

Biological and Biochemical Activity Profiling

Enzyme Interaction and Modulation Studies

There is currently no available information on the interaction of 2-(1-Methylpiperidin-2-yl)propane-1,3-diol with any enzyme systems.

Investigation of Enzyme Inhibition Kinetics and Mechanisms

No studies have been published that investigate the enzyme inhibition kinetics or the mechanisms of inhibition by this compound.

Allosteric Modulation and Functional Selectivity Investigations

Information regarding the allosteric modulation of enzymes or the functional selectivity of this compound is not present in the current scientific literature.

Characterization of Binding to Specific Enzyme Active Sites (e.g., Lysosomal Phospholipase A2, Sirtuin 2)

There are no available studies that characterize the binding of this compound to the active sites of specific enzymes, including but not limited to lysosomal phospholipase A2 or Sirtuin 2.

Receptor Binding and Signaling Pathway Analysis

No data has been published concerning the binding of this compound to any cellular receptors or its influence on signaling pathways.

Ligand-Target Interactions at a Molecular Level

There is a lack of research on the molecular interactions between this compound and any biological targets.

Modulatory Effects on Cellular Receptors and Associated Signaling Cascades (non-human, in vitro/ex vivo systems)

No in vitro or ex vivo studies in non-human systems have been reported that describe any modulatory effects of this compound on cellular receptors or their associated signaling cascades.

Applications as Biochemical Probes

Biochemical probes are essential tools in chemical biology for understanding complex biological systems. They are small molecules used to identify and validate protein targets, and to elucidate the mechanisms of biological processes. There is currently no available research to suggest that this compound has been utilized for these purposes.

The process of target identification and validation is crucial for the development of new therapeutic agents. This involves using molecular probes to identify the biological targets of a compound and to confirm that modulation of this target has a therapeutic effect. No studies have been published that describe the use of this compound in such a capacity.

Understanding the intricate mechanisms of biological pathways is fundamental to advancing biomedical science. Chemical probes can be instrumental in dissecting these processes. At present, there is no scientific literature that reports the development or application of this compound for the mechanistic elucidation of any biological process.

Metabolic Pathways and Biotransformation in Non-Human Biological Systems

The study of a compound's metabolic fate, including its absorption, distribution, metabolism, and excretion (ADME), is a critical component of preclinical research. This involves both in vitro and in vivo studies to identify metabolic pathways and characterize resulting metabolites. While the N-methylpiperidine moiety present in the target compound is known to be susceptible to metabolism, specific data for this compound is lacking.

In vitro assays using liver microsomes, hepatocytes, or recombinant enzymes are standard methods for assessing the metabolic stability of a compound and identifying the enzymes responsible for its degradation. Such studies provide insights into a compound's potential for drug-drug interactions and its likely clearance in vivo. No such in vitro enzymatic degradation or stability studies for this compound have been reported in the scientific literature.

Preclinical animal models are used to study the biotransformation of a compound in a whole-organism setting. These studies are vital for identifying and characterizing the structure of metabolites, which can have their own pharmacological or toxicological profiles. There are no published findings on the identification and characterization of metabolites of this compound in any preclinical models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Correlations

Impact of Structural Modifications on Biochemical Activity

Alterations to the molecular framework of 2-(1-Methylpiperidin-2-yl)propane-1,3-diol can profoundly influence its biological activity. These modifications can affect its binding affinity to target proteins, its metabolic stability, and its pharmacokinetic profile.

The piperidine (B6355638) ring is a common motif in many biologically active compounds. tsijournals.com Substitutions on this ring can significantly modulate a compound's activity. In the case of this compound, the key substitutions are the methyl group on the nitrogen atom and the propane-1,3-diol group at the C-2 position.

The N-methyl group plays a crucial role in the molecule's properties. N-methylation in piperidine-containing compounds has been shown to influence their biological activity in various ways. For instance, in a series of 2-(thioalkyl)-1H-methylbenzimidazole derivatives, the addition of a piperidine moiety via a Mannich reaction was found to significantly increase the inhibition diameters against Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov While this study did not specifically investigate N-methylation, it highlights the importance of the piperidine nitrogen in modulating biological response. In other contexts, N-methylation can impact a molecule's basicity, lipophilicity, and ability to cross biological membranes, all of which are critical for its pharmacokinetic and pharmacodynamic profile.

Substituents on the carbon atoms of the piperidine ring also have a profound effect. A study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives with methyl substitutions on the piperidine ring demonstrated that the position of the methyl group significantly influenced binding affinity and selectivity for sigma(1) receptors. nih.gov Specifically, a 4-methyl derivative was found to be a highly potent sigma(1) ligand. nih.gov This suggests that even small alkyl substitutions on the piperidine ring can act as probes for exploring the topology of receptor binding sites.

| Modification | Potential Impact on Biochemical Activity |

| N-Dealkylation | Altered basicity and receptor interactions. |

| N-Alkylation (with groups other than methyl) | Modified lipophilicity and steric hindrance. |

| Piperidine Ring Hydroxylation | Increased polarity and potential for new hydrogen bonding. |

| Substitution on the Propane (B168953) Chain | Altered steric bulk and flexibility. |

The propane-1,3-diol moiety provides two hydroxyl groups that can participate in hydrogen bonding with biological targets. The relative stereochemistry of these hydroxyl groups, as well as their substitution, can significantly impact binding affinity and selectivity.

The presence of the diol group introduces hydrophilicity to the molecule, which can influence its solubility and pharmacokinetic properties. In a study of 2,6-disubstituted N-methylpiperidine derivatives, the conversion of dihydroxymethyl groups to carbamate (B1207046) or halogen derivatives was explored to create bifunctional alkylating agents. mdpi.com This highlights how modifications to hydroxylated side chains can be used to introduce new functionalities and alter the mechanism of action.

Furthermore, the flexibility of the propane chain allows the hydroxyl groups to adopt various conformations, which can be crucial for optimal interaction with a binding site. Any substitution on the propane chain would likely alter this flexibility and the spatial arrangement of the hydroxyl groups, thereby affecting biological activity.

Stereochemical Determinants of Biological Target Recognition

The compound this compound possesses at least two chiral centers: the C-2 of the piperidine ring and the C-2 of the propane chain. This gives rise to multiple stereoisomers, and it is well-established that different stereoisomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

Similarly, the stereochemistry at the C-2 of the propane-1,3-diol will determine the spatial arrangement of the two hydroxyl groups. This can have a profound impact on the ability of the molecule to form specific hydrogen bonds with a receptor.

| Stereoisomer | Potential Implication for Target Recognition |

| (2R)-isomer | May exhibit higher affinity for a specific receptor compared to the (2S)-isomer due to a more favorable orientation of the propane-1,3-diol group. |

| (2S)-isomer | May interact with a different set of residues within the binding pocket or have a different mode of action. |

| Diastereomers (arising from the diol) | The relative configuration of the hydroxyl groups can lead to significant differences in binding affinity and efficacy. |

Computational Chemistry Approaches to SAR/SPR

In the absence of extensive experimental data for this compound, computational methods can provide valuable insights into its potential SAR and SPR.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For this compound, docking studies could be performed with potential biological targets to understand how it might bind. For instance, in a study of piperidine/piperazine-based compounds, molecular docking was used to analyze the binding mode of potent sigma 1 receptor (S1R) ligands. nih.gov The study revealed key interactions, such as a bidentate salt bridge between the piperidine nitrogen and carboxylate groups of specific amino acid residues. nih.gov Such an approach could identify key hydrogen bonding interactions involving the diol group and hydrophobic interactions with the piperidine ring of our target molecule.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-target complex over time. MD simulations can provide information on the conformational changes that occur upon binding and the energetic contributions of different interactions. This can help to refine the understanding of the binding mode and provide a more dynamic picture of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of related piperidine derivatives, it may be possible to predict the activity of this compound.

A QSAR study on piperidine-substituted thiophene[3,2-d]pyrimidine derivatives as anti-HIV-1 agents identified a tetra-parametric model that could accurately predict the IC50 activity of the compounds. ijprajournal.com The descriptors in the model related to the structural and electronic properties of the molecules. Similarly, a 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net These examples demonstrate that QSAR can be a powerful tool for understanding the key molecular features that drive biological activity and for designing new, more potent analogues.

Future Perspectives and Emerging Research Avenues

Development of Next-Generation Synthetic Methodologies

Currently, dedicated synthetic methodologies for 2-(1-Methylpiperidin-2-yl)propane-1,3-diol are not prominently featured in the scientific literature. Future research could focus on establishing efficient and stereoselective synthetic routes. Innovations in catalysis, such as asymmetric hydrogenation or organocatalysis, could be pivotal in developing these next-generation methods. The exploration of novel starting materials and the optimization of reaction conditions to improve yield and purity will be critical areas of investigation.

A key challenge will be the stereocontrolled synthesis of the molecule, given the presence of multiple chiral centers. The development of methodologies that allow for the selective synthesis of different stereoisomers will be essential for investigating their distinct biological activities.

Exploration of Novel Biochemical Targets and Therapeutic Modalities

The structural motifs present in this compound, namely the piperidine (B6355638) ring and the 1,3-diol functionality, are found in numerous biologically active compounds. This suggests that the compound could interact with a variety of biochemical targets. Future research should aim to identify these targets and explore the compound's potential as a therapeutic agent.

Initial studies could involve broad biological screening to identify any preliminary "hits" against various cell lines or enzyme assays. Based on these initial findings, more focused investigations into specific disease areas, such as oncology, neurodegenerative disorders, or infectious diseases, could be pursued. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues, will be crucial in optimizing the compound's potency and selectivity for any identified targets.

Integration with Advanced High-Throughput Screening and Omics Technologies

To accelerate the discovery of the biological functions of this compound, its integration with advanced screening and "omics" technologies is paramount. High-throughput screening (HTS) can be employed to rapidly test the compound against large libraries of biological targets. nih.gov This approach can efficiently identify potential protein-ligand interactions and cellular phenotypes modulated by the compound. nih.gov

Furthermore, omics technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the compound's effects on cellular systems. For instance, transcriptomic analysis could reveal changes in gene expression induced by the compound, while proteomics could identify protein targets and affected pathways. These unbiased approaches can uncover novel mechanisms of action and therapeutic opportunities.

Role in Scaffold Engineering for Advanced Chemical Probe Design

The core structure of this compound can serve as a versatile scaffold for the design of advanced chemical probes. Chemical probes are essential tools for studying biological processes, and this compound's functional groups (hydroxyl and amino groups) offer convenient points for modification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.